Welcome to the BenchChem Online Store!
molecular formula C4H8O2 B1201747 1,3-Dioxane CAS No. 505-22-6

1,3-Dioxane

Cat. No. B1201747
M. Wt: 88.11 g/mol
InChI Key: VDFVNEFVBPFDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365722B2

Procedure details

The new route to Michael acceptors enabled expansion of the structural diversity of these intermediates. Diethoxymethyl Michael acceptor 1b was prepared from commercially available diethoxyacetonitrile in analogy with the synthesis of 1a. Transacetalization of diethoxyacetal 1b with 1,3-propanediol in benzene/TsOH afforded 1,3-dioxane 1c in 64% yield. On the other hand, attempted transacetalization of 1b with ethylene glycol gave an inseparable mixture consisting of 1,3-dioxolane 1d and a by-product assumed to be bis(1,3-dioxolane) C (Scheme 6). Transacetalization of diethoxyacetonitrile with ethylene glycol in the presence of TsOH also did not proceed. Therefore, we considered an alternative approach to 1d.
Name
benzene TsOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])C#N)C.C[O:11][CH:12]([C:15]([CH:17](OC)[O:18]C)=O)OC>C1C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH2:17]([OH:18])[CH2:15][CH2:12][OH:11].[O:3]1[CH2:1][CH2:9][CH2:8][O:7][CH2:4]1 |f:2.3|

Inputs

Step One
Name
benzene TsOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C#N)OCC
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)C(=O)C(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
O1COCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.